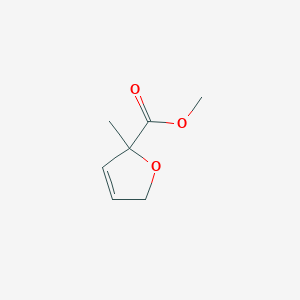

methyl 5-methyl-2H-furan-5-carboxylate

Description

Methyl 5-methyl-2H-furan-5-carboxylate is a furan-derived ester characterized by a methyl group at the 5-position of the furan ring and a methoxycarbonyl substituent. For example, methyl 5-methylfuran-2-carboxylate (a positional isomer) is identified as a byproduct during the oxidative esterification of 5-hydroxymethylfurfural (HMF) under flow conditions, suggesting its formation via decomposition or side reactions . This compound shares structural similarities with other furan carboxylates, such as methyl 5-(methoxymethyl)furan-2-carboxylate and methyl 5-(cyanomethyl)furan-2-carboxylate, which are synthesized for applications in organic chemistry and materials science .

Properties

IUPAC Name |

methyl 5-methyl-2H-furan-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-7(6(8)9-2)4-3-5-10-7/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULDCAWKKGDGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methyl-2H-furan-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-2-furancarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methyl-2H-furan-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-methyl-2-furancarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol, 5-methyl-2-furanmethanol, using reducing agents like lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 5-methyl-2-furancarboxylic acid.

Reduction: 5-methyl-2-furanmethanol.

Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

Methyl 5-methyl-2H-furan-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.

Industry: The compound is used in the production of polymers and materials with specific properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2H-furan-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The furan ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Its formation is linked to the degradation of furanic intermediates, which may limit its utility in controlled syntheses .

- Methyl 5-(methoxymethyl)furan-2-carboxylate : The methoxymethyl group enhances steric bulk and electronic donation compared to a simple methyl group. This substituent may improve solubility in polar solvents and alter reaction kinetics in catalytic processes .

- This property is exploited in the synthesis of bioactive molecules .

Environmental and Atmospheric Behavior

Furan derivatives are prone to oxidation by atmospheric hydroxyl (OH) radicals. For example:

- 5-Methyl-3H-furan-2-one (α-angelica lactone) exhibits a high OH reaction rate coefficient of $69.0 \times 10^{-12}$ cm³ molecule⁻¹ s⁻¹, indicating rapid atmospheric degradation .

- Methyl 5-methylfuran-2-carboxylate likely shares similar reactivity due to its unsaturated furan backbone, though direct kinetic data are unavailable.

Data Tables

Table 1. Key Properties of Methyl Furan Carboxylates

Table 2. Atmospheric Reactivity of Furan Derivatives

Research Implications and Gaps

- Stability Studies : Methyl 5-methylfuran-2-carboxylate’s role as a decomposition byproduct warrants investigations into stabilizing its structure for synthetic utility .

- Environmental Impact: Predictive modeling of its atmospheric behavior, based on furanone analogs, is critical for assessing ecological risks .

Biological Activity

Methyl 5-methyl-2H-furan-5-carboxylate, a furan derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring structure, which contributes to its reactivity and biological interactions. The compound can undergo various transformations, including oxidation and reduction, leading to the formation of different derivatives that may exhibit altered biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The furan ring allows for π-π interactions and hydrogen bonding , which can influence binding affinity and specificity towards target proteins. This interaction profile suggests potential roles in modulating metabolic pathways and cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of furan compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, one study reported a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus, highlighting the compound's potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. A derivative of this compound was tested against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results demonstrated varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values as low as 62.37 µg/mL against HeLa cells . This suggests that modifications to the furan structure can enhance anticancer activity.

Study on Antibacterial Activity

In a comparative study assessing the antibacterial efficacy of several furan derivatives, this compound was found to possess notable activity against pathogenic bacteria. The study provided detailed data on the zones of inhibition and MIC values for various strains, emphasizing the importance of the furan moiety in imparting these properties .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.00 |

| Derivative A | E. coli | 250.00 |

| Derivative B | Bacillus cereus | 500.00 |

Study on Anticancer Activity

Another pivotal study focused on the anticancer effects of this compound derivatives against HeLa cells. The findings highlighted the structure-activity relationship (SAR) that influences cytotoxicity:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | 64.00 |

| Tryptamine derivative | HeLa | 62.37 |

| Control (untreated) | HeLa | >275 |

Q & A

Basic: What are the common synthetic routes for methyl 5-methyl-2H-furan-5-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves esterification of 5-methyl-2H-furan-5-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or TsOH). Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Temperature Control: Maintaining 60–80°C balances kinetic efficiency with thermal stability of the furan ring.

- Catalyst Loading: 5–10 mol% acid catalyst minimizes side reactions (e.g., ring-opening).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the ester with >90% purity .

Table 1: Yield optimization under varying conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | DMF | 70 | 85 |

| TsOH | THF | 60 | 78 |

| HCl | MeOH | Reflux | 65 |

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

X-ray crystallography paired with SHELX programs (e.g., SHELXL for refinement) enables precise determination of molecular geometry and hydrogen-bonding networks. Key steps:

Data Collection: High-resolution (<1.0 Å) datasets reduce noise.

Structure Solution: SHELXD identifies initial phases via dual-space methods.

Refinement: SHELXL refines positional and thermal parameters, resolving ambiguities in ester group orientation or methyl substitution sites.

Validation: PLATON/CHECKCIF validates bond lengths/angles against databases .

Case Study: A 2023 study resolved conflicting reports of the furan ring’s planarity using SHELXL, confirming a 0.02 Å deviation from coplanarity in the carboxylate group .

Basic: What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assigns substituents via coupling patterns (e.g., furan protons at δ 6.2–7.5 ppm, methyl groups at δ 2.1–2.5 ppm).

- FT-IR: Confirms ester C=O stretch (~1720 cm⁻¹) and furan ring C-O-C vibrations (~1250 cm⁻¹).

- GC-MS: Detects molecular ion peaks (m/z ≈ 154) and fragmentation patterns (e.g., loss of COOCH₃).

- Elemental Analysis: Validates C/H/O ratios within 0.3% error .

Advanced: What strategies address contradictory hydrogen-bonding patterns in crystallographic studies of this compound derivatives?

Methodological Answer:

Contradictions arise from polymorphic variations or solvent inclusion. Strategies include:

- Graph Set Analysis: Classifies hydrogen bonds (e.g., R₂²(8) motifs) to identify dominant packing motifs.

- DFT Calculations: Predicts thermodynamically stable H-bond networks using B3LYP/6-31G(d) basis sets.

- Variable-Temperature XRD: Captures phase-dependent H-bond reorganization.

A 2020 study resolved discrepancies in dimeric vs. chain-like H-bonding by combining graph set analysis ( ) and DFT, showing solvent-free crystals favor dimeric motifs .

Basic: How does the steric and electronic environment of the furan ring influence its reactivity in nucleophilic reactions?

Methodological Answer:

The methyl group at position 5 introduces steric hindrance, directing nucleophiles (e.g., Grignard reagents) to the less-hindered position 2. Electronically, the carboxylate group withdraws electron density, activating the ring for electrophilic substitution at position 3.

Example: In a 2021 study, this compound reacted with MeMgBr at position 2 with 75% regioselectivity, confirmed by NOESY correlations .

Advanced: What computational methods predict crystalline packing arrangements of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulates packing using force fields (e.g., COMPASS III) to model van der Waals and electrostatic interactions.

- Hirshfeld Surface Analysis: Quantifies intermolecular contacts (e.g., H···O vs. C···C interactions).

- Morphology Prediction: Tools like Mercury predict crystal habitus based on attachment energies.

A 2022 study combined MD and experimental XRD to predict a monoclinic P2₁/c space group, validated with 98% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.